molecular formula C25H30N2 B10883959 N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine

Cat. No.: B10883959
M. Wt: 358.5 g/mol
InChI Key: YVQHXFQAESMHRO-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with benzyl, ethyl, and naphthalen-1-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Substitution Reactions: The benzyl and ethyl groups can be introduced via nucleophilic substitution reactions. For example, benzyl chloride and ethyl bromide can be used as alkylating agents in the presence of a strong base like sodium hydride.

    Naphthalen-1-ylmethyl Group Introduction: The naphthalen-1-ylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalen-1-ylmethanol and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, ethyl bromide, sodium hydride, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine
  • N-benzyl-N-propyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine
  • N-benzyl-N-ethyl-1-(naphthalen-2-ylmethyl)piperidin-4-amine

Uniqueness

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities

Properties

Molecular Formula

C25H30N2

Molecular Weight

358.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C25H30N2/c1-2-27(19-21-9-4-3-5-10-21)24-15-17-26(18-16-24)20-23-13-8-12-22-11-6-7-14-25(22)23/h3-14,24H,2,15-20H2,1H3

InChI Key

YVQHXFQAESMHRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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